1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Overview
Description
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of fluoroarenes These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring The compound also features a phenyl-propa-1,2-dienyl group, which is a type of alkyne derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 1-bromo-4-(1-phenyl-propa-1,2-dienyl)-benzene, using a fluorinating agent like silver fluoride (AgF) or potassium fluoride (KF) under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under suitable conditions.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides can add across the alkyne bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce dihalo or hydrohalo derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-phenylbenzene: Lacks the alkyne group but shares the fluoroarene structure.
1-Bromo-4-(1-phenyl-propa-1,2-dienyl)-benzene: Similar structure but with a bromine atom instead of fluorine.
1-Fluoro-4-(1-phenyl-ethynyl)-benzene: Similar structure but with an ethynyl group instead of the propa-1,2-dienyl group.
Properties
InChI |
InChI=1S/C15H11F/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,1H2 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHRTBWXVCTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C(C1=CC=CC=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474102 | |
Record name | 1-Fluoro-4-(1-phenylpropadienyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205108-04-9 | |
Record name | 1-Fluoro-4-(1-phenylpropadienyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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